N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
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Description
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H17ClN4O4S2 and its molecular weight is 500.97. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on structurally related compounds, such as substituted benzothiazoles and quinazoline derivatives, highlights advanced synthetic methodologies and characterizations. These compounds are synthesized through various chemical reactions, providing a foundational understanding of manipulating chemical structures for desired biological or pharmacological activities. For example, compounds have been synthesized for antimicrobial, anti-inflammatory, and anticonvulsant activities, showcasing the versatility of these chemical frameworks in drug development processes (Patel et al., 2009).
Biological and Pharmacological Screening
Several studies have been conducted on related sulfonamide derivatives and quinazoline-based compounds, assessing their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. For instance, novel sulfonamide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Ghorab et al., 2015). Additionally, the exploration of novel anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase presents a new class of vasodilator drugs, highlighting the diverse therapeutic potential of these chemical structures (Schindler et al., 2006).
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S2/c23-19-12-11-18(32-19)21-25-26-22(31-21)24-20(28)15-7-9-16(10-8-15)33(29,30)27-13-3-5-14-4-1-2-6-17(14)27/h1-2,4,6-12H,3,5,13H2,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGVFZEYQJUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide |
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